1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol
Description
1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol is a carbazole-derived compound characterized by a propan-2-ol backbone substituted with a benzylamino group and a 3,6-diiodo-carbazol-9-yl moiety.
Properties
IUPAC Name |
1-(benzylamino)-3-(3,6-diiodocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20I2N2O/c23-16-6-8-21-19(10-16)20-11-17(24)7-9-22(20)26(21)14-18(27)13-25-12-15-4-2-1-3-5-15/h1-11,18,25,27H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKHNYTCPBHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386367 | |
| Record name | ST50338074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-85-7 | |
| Record name | ST50338074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a carbazole precursor, iodination can be achieved using iodine and an oxidizing agent such as iodic acid.
Introduction of the Benzylamino Group: This step may involve the reaction of the iodinated carbazole with benzylamine under suitable conditions, possibly using a coupling reagent.
Formation of the Propanol Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the removal of iodine atoms or the reduction of the benzylamino group.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups in place of iodine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, or antiviral activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Carbazole Derivatives
The following table compares key structural and physicochemical features of 1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol with its dichloro and dibromo analogs:
Key Observations:
- Halogen Effects : Iodine’s larger atomic radius and higher molecular weight compared to Cl/Br may enhance lipophilicity and steric hindrance, impacting binding affinity to biological targets (e.g., DNA methyltransferases, DNMTs). However, iodine’s polarizability could reduce solubility in aqueous media .
- Amino Group Variations: The benzylamino group in the diiodo compound vs.
Fluorinated Carbazole Analogs
describes WK-29, a difluoro-carbazole derivative with a complex side chain (3-butoxypropylamino). The diiodo compound’s iodine atoms may confer stronger van der Waals interactions compared to fluorine, but reduced metabolic stability due to larger size .
Thermal and Solubility Properties
- Melting Points : The dichloro analog () lacks reported data, but WK-29 () melts at 151–153°C. The diiodo compound’s m.p. is expected to be higher due to increased molecular symmetry and halogen interactions.
- Solubility : Propan-2-ol derivatives () generally exhibit moderate polarity, but iodine’s hydrophobicity may limit aqueous solubility compared to Cl/Br analogs.
Biological Activity
1-Benzylamino-3-(3,6-diiodo-carbazol-9-yl)-propan-2-ol is a synthetic compound notable for its unique structural features, including a benzylamino group and a carbazole moiety substituted with iodine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article aims to compile and analyze the biological activity of this compound based on available research findings.
The compound's IUPAC name is 1-(benzylamino)-3-(3,6-diiodocarbazol-9-yl)propan-2-ol, and it has the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H20I2N2O |
| Molecular Weight | 492.21 g/mol |
| CAS Number | 5676-85-7 |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Carbazole Core : The carbazole precursor undergoes iodination using iodine and an oxidizing agent.
- Introduction of the Benzylamino Group : The iodinated carbazole reacts with benzylamine under suitable conditions.
- Formation of the Propanol Moiety : This is achieved through nucleophilic substitution reactions.
The biological activity of this compound is thought to be mediated through various mechanisms:
- Interaction with Enzymes and Receptors : The benzylamino group may interact with specific enzymes or receptors, potentially inhibiting their activity.
- DNA Intercalation : The carbazole moiety can intercalate into DNA, affecting replication and transcription processes.
- Electron Transfer Processes : The presence of iodine atoms may facilitate electron transfer, impacting cellular oxidative stress responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest at the G2/M phase.
A study by highlights its effectiveness against breast cancer cells, showing a reduction in viability by over 70% at concentrations above 10 µM.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may serve as a lead compound for developing new antibiotics.
Case Studies
- Study on Anticancer Activity : A recent publication documented the effects of this compound on human lung carcinoma cells (A549). Treatment with 5 µM resulted in a significant decrease in cell viability (approximately 60%) and increased markers of apoptosis compared to untreated controls.
- Antimicrobial Testing : In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
